1-(3-Bromophenyl)-2-methylpropan-1-one
Overview
Description
1-(3-Bromophenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to a phenyl ring, which is further connected to a methylpropanone group
Mechanism of Action
Target of Action
Similar compounds such as 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline are known to target mitogen-activated protein kinase 10 .
Pharmacokinetics
A related compound, 1-(3’-bromophenyl)-heliamine, has been studied in rats . The maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was achieved at 1.00 ± 0.45 h after oral administration, indicating that the compound was quickly absorbed into the blood circulatory system .
Biochemical Analysis
Biochemical Properties
1-(3-Bromophenyl)-2-methylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission and potentially leading to behavioral changes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the production of reactive oxygen species (ROS) in cells, leading to oxidative stress and subsequent cellular damage . This compound can also alter gene expression patterns, affecting various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in persistent alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver damage and alterations in blood chemistry . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, including demethylation, dehydrogenation, and conjugation with glucuronic acid and sulfate. These metabolic processes can affect the compound’s bioavailability and activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution can affect its activity and potential toxicity, making it essential to understand these processes for effective application in biochemical research.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-bromotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Reactants: 3-bromotoluene and acetyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Conditions: The reaction is typically carried out under anhydrous conditions at low temperatures to prevent side reactions.
The reaction mechanism involves the formation of an acylium ion intermediate, which then reacts with the aromatic ring of 3-bromotoluene to form the desired ketone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromophenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its aromatic structure.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-methylpropan-1-one: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)-2-methylpropan-1-one: Chlorine atom instead of bromine.
1-(3-Bromophenyl)-2-ethylpropan-1-one: Ethyl group instead of methyl.
Uniqueness
1-(3-Bromophenyl)-2-methylpropan-1-one is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom can enhance its electrophilic properties, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXAYTCRAVHZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606743 | |
Record name | 1-(3-Bromophenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2415-93-2 | |
Record name | 1-(3-Bromophenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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